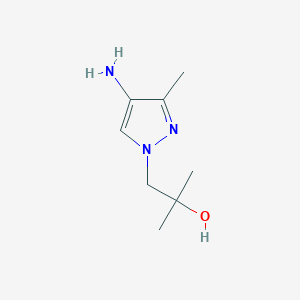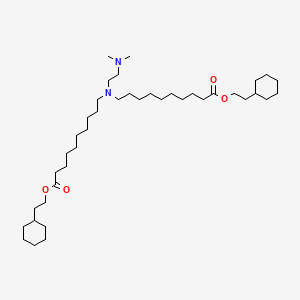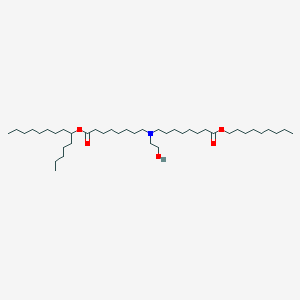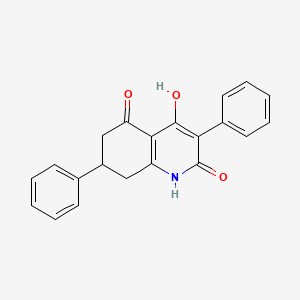![molecular formula C17H17NO3S B13367010 2-{[4-(Acetylamino)phenyl]sulfanyl}benzyl acetate](/img/structure/B13367010.png)
2-{[4-(Acetylamino)phenyl]sulfanyl}benzyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Acetylamino)phenyl]sulfanyl}benzyl acetate is an organic compound that features a benzyl acetate group linked to a phenyl ring substituted with an acetylamino group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Acetylamino)phenyl]sulfanyl}benzyl acetate typically involves the following steps:
Formation of the Acetylamino Group: The starting material, 4-aminophenyl sulfide, is acetylated using acetic anhydride in the presence of a base such as pyridine to form 4-(acetylamino)phenyl sulfide.
Introduction of the Benzyl Acetate Group: The 4-(acetylamino)phenyl sulfide is then reacted with benzyl acetate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Acetylamino)phenyl]sulfanyl}benzyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetylamino group can be reduced to form the corresponding amine.
Substitution: The benzyl acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl acetate derivatives.
Scientific Research Applications
2-{[4-(Acetylamino)phenyl]sulfanyl}benzyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[4-(Acetylamino)phenyl]sulfanyl}benzyl acetate involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl group can undergo redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Acetylamino)phenyl sulfide
- Benzyl acetate
- Sulfoxides and sulfones of 4-(acetylamino)phenyl sulfide
Uniqueness
2-{[4-(Acetylamino)phenyl]sulfanyl}benzyl acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H17NO3S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
[2-(4-acetamidophenyl)sulfanylphenyl]methyl acetate |
InChI |
InChI=1S/C17H17NO3S/c1-12(19)18-15-7-9-16(10-8-15)22-17-6-4-3-5-14(17)11-21-13(2)20/h3-10H,11H2,1-2H3,(H,18,19) |
InChI Key |
AAMWBCCOOVEHKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC=CC=C2COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13366933.png)
![3-[(benzylsulfanyl)methyl]-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366937.png)

![6-[(1,3-Benzothiazol-2-ylamino)carbonyl]-4-methyl-3-cyclohexene-1-carboxylic acid](/img/structure/B13366943.png)
![6-(4-Ethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366948.png)
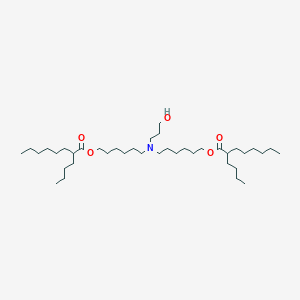

![4-butoxy-N-[1-(hydroxymethyl)propyl]-1-naphthalenesulfonamide](/img/structure/B13366953.png)
